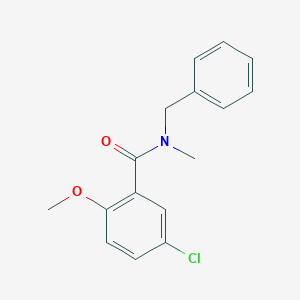
3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0326684 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
Research has identified compounds structurally related to 3,4-dichloro-N-(4,6-dimethyl-2-pyridinyl)benzamide as potent herbicides. A study by Viste, Cirovetti, and Horrom (1970) on dimethylpropynylbenzamides, a group of benzamides, demonstrated herbicidal activity against annual and perennial grasses, offering potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Anti-inflammatory Applications
Another significant application involves its use as a non-acidic anti-inflammatory agent. Parate, Chaturvedi, and Kant (2005) conducted a 3D-quantitative structure activity relationship (QSAR) study on a series of N-(4,6-dimethyl-2-pyridinyl)benzamides, aiming to understand the co-relationship between their biological activity and molecular descriptors. This research holds promise for the development of new anti-inflammatory drugs (Parate, Chaturvedi, & Kant, 2005).
Material Science and Polymer Research
In material science, the focus has been on the synthesis and characterization of polymers incorporating pyridine units, which are essential for creating materials with specific thermal, mechanical, and optical properties. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the importance of pyridyl moieties in designing novel polymers with desirable solubility and thermal properties (Faghihi & Mozaffari, 2008).
Antimicrobial and Antitubercular Agents
The structural moiety of this compound has been explored for its potential in antimicrobial and antitubercular activities. Research by Nimbalkar et al. (2018) on the synthesis of benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, underscoring the potential of such compounds in combating tuberculosis (Nimbalkar et al., 2018).
Advanced Drug Development
Further, Yue et al. (2011) investigated the metabolic pathways of a structurally similar compound, highlighting its extensive metabolism and potential as a selective inhibitor in clinical development for targeting specific signaling pathways (Yue et al., 2011).
Propriétés
IUPAC Name |
3,4-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-5-9(2)17-13(6-8)18-14(19)10-3-4-11(15)12(16)7-10/h3-7H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUCDZPKUHXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)
